

Elacridar: A Potent Dual Inhibitor of ABCB1 and ABCG2

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Compound of Interest		
Compound Name:	Abcb1-IN-3	
Cat. No.:	B15572470	Get Quote

Elacridar (GF120918) is a third-generation, non-competitive inhibitor of two key multidrug resistance (MDR) transporters: P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). These transporters are ATP-dependent efflux pumps that actively extrude a wide range of xenobiotics, including many chemotherapeutic agents, from cells, thereby reducing their efficacy. By inhibiting these pumps, elacridar can restore the sensitivity of resistant cancer cells to various anticancer drugs.

Quantitative Inhibitory Activity of Elacridar

The potency of elacridar has been evaluated in numerous studies using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

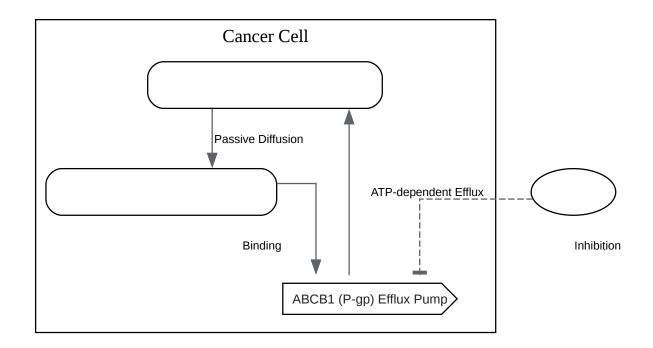
Target	Assay Type	Cell Line/Syste m	Substrate	IC50 (nM)	Reference
ABCB1 (P-gp)	Calcein-AM Efflux Assay	Not Specified	Calcein-AM	193	[1]
ABCB1 (P-gp)	[3H]azidopine Binding	Not Specified	[3H]azidopine	160	[2]
ABCG2 (BCRP)	Mitoxantrone Efflux Assay	HEK293	Mitoxantrone	410	[3]



Note: IC50 values can vary depending on the experimental conditions, including the cell line, substrate, and specific assay used.

Mechanism of Action

Elacridar functions by directly interacting with ABCB1 and ABCG2, thereby blocking their ability to transport substrates out of the cell. This leads to an increased intracellular accumulation of co-administered drugs, enhancing their cytotoxic effects in drug-resistant cells.



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Mechanism of Elacridar Action

Experimental Methodologies for Determining Inhibitory Potency

The following are examples of experimental protocols commonly used to assess the inhibitory activity of compounds like elacridar.

Calcein-AM Efflux Assay



This assay is a widely used method to measure the function of ABCB1. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of ABCB1. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule calcein, which is not readily permeable to the cell membrane. In cells overexpressing ABCB1, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. An effective inhibitor will block this efflux, leading to an increase in intracellular fluorescence.

Protocol Outline:

- Cell Culture: Culture cells with and without overexpression of ABCB1.
- Incubation: Incubate the cells with varying concentrations of the inhibitor (e.g., elacridar).
- Loading: Add Calcein-AM to the cells and incubate to allow for uptake and cleavage.
- Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
- Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.



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Calcein-AM Efflux Assay Workflow

[3H]azidopine Binding Assay

This is a radioligand binding assay used to determine the affinity of an inhibitor for the ABCB1 transporter. [3H]azidopine is a photo-reactive substrate analog of P-gp that binds to the transporter.

Protocol Outline:

Membrane Preparation: Isolate cell membranes from cells overexpressing ABCB1.



- Incubation: Incubate the membranes with [3H]azidopine in the presence of varying concentrations of the inhibitor.
- Photolabeling: Expose the mixture to UV light to covalently cross-link the [3H]azidopine to the ABCB1 transporter.
- Separation: Separate the membrane proteins by SDS-PAGE.
- Detection: Detect the amount of radiolabeled ABCB1 by autoradiography or scintillation counting.
- Data Analysis: Determine the concentration of inhibitor that reduces the binding of [3H]azidopine by 50% (IC50).

Conclusion

Elacridar is a well-documented, potent inhibitor of the ABCB1 and ABCG2 transporters, with IC50 values in the nanomolar range. Its mechanism of action and the experimental protocols for its evaluation are well-established. In contrast, while **Abcb1-IN-3** is identified as an ABCB1 inhibitor, the absence of publicly available quantitative data on its potency prevents a direct comparison with elacridar. Researchers and drug development professionals are encouraged to consult forthcoming literature for data on **Abcb1-IN-3** to make informed decisions on the selection of ABCB1 inhibitors for their specific research needs.

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